Clusin

Description

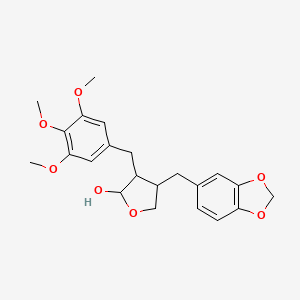

Structure

3D Structure

Properties

CAS No. |

86992-94-1 |

|---|---|

Molecular Formula |

C22H26O7 |

Molecular Weight |

402.4 g/mol |

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-ol |

InChI |

InChI=1S/C22H26O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)7-16-15(11-27-22(16)23)6-13-4-5-17-18(8-13)29-12-28-17/h4-5,8-10,15-16,22-23H,6-7,11-12H2,1-3H3 |

InChI Key |

SOCNBZCAGNYAED-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2C(COC2O)CC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Isolation and Characterization Methodologies for Clusin

Sourcing and Extraction Strategies for Natural Product Clusin

The primary natural source identified for this compound is the fruit of Piper cubeba. researchgate.netscirp.orgtjnpr.org This plant is traditionally used in herbal medicine and is known to be rich in phytochemicals, including lignans (B1203133). researchgate.net

Various extraction methods have been applied to obtain lignans, including this compound, from P. cubeba. An optimized method involves ultrasound-assisted extraction (UAE) using 84% aqueous ethanol (B145695). researchgate.netnih.gov This technique has been shown to effectively extract a high percentage of lignans from the plant material. researchgate.netnih.gov Other methods like maceration and Soxhlet extraction have also been used, but UAE with aqueous ethanol appears to be more efficient for extracting lignans from P. cubeba seeds. nih.gov Serial exhaustive extraction using solvents of increasing polarity, such as hexane, dichloromethane (B109758) (DCM), acetone, and methanol, can also be employed to obtain a wide range of compounds from plant material. up.ac.za The choice of solvent and extraction method can influence the quantity and types of compounds extracted. up.ac.za

Chromatographic Separation Techniques for this compound Purification

Chromatographic techniques are essential for purifying this compound from crude plant extracts, which contain a mixture of compounds. High-performance liquid chromatography (HPLC) is a widely used method for the separation and purification of natural products. glenresearch.comwikipedia.org Specifically, reverse-phase high-performance liquid chromatography (RP-HPLC) has been employed for the quantitative analysis and potentially purification of lignans, including this compound, from P. cubeba extracts. researchgate.netnih.gov This method utilizes chromatographic standards to ensure reliable analysis. nih.gov

Other chromatographic techniques are also relevant in natural product isolation. For instance, vacuum liquid chromatography (VLC) with gradient elution using solvents like dichloromethane and ethyl acetate (B1210297) has been used to fractionate P. cubeba fruit extract, leading to the isolation of compounds like cubebin, which is found alongside this compound. tjnpr.org Preparative thin layer chromatography (TLC) has also provided satisfactory results for the simple isolation of lignans, with clearly separated bands corresponding to different compounds. rug.nl

Spectroscopic Approaches for this compound Structural Elucidation

Spectroscopic methods are crucial for determining the chemical structure of isolated compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques for this purpose. scirp.org

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups within a molecule. organicchemistrydata.org The identity of isolated compounds, including this compound, can be confirmed using NMR, with comparisons made to literature data. scirp.org NMR databases are available that contain spectra and structural information for organic compounds, which can aid in the identification process. uni-koeln.de Both 1D and 2D NMR techniques are utilized in structural elucidation. uni-koeln.deresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular mass of a compound and to obtain information about its fragmentation pattern, which can help in piecing together the structure. technologynetworks.comthermofisher.com Like NMR, MS is used to confirm the identity of isolated compounds such as this compound. scirp.org Liquid chromatography-mass spectrometry (LC-MS) is a hyphenated technique that combines the separation power of LC with the analytical capabilities of MS, allowing for the analysis of complex mixtures and the identification of individual components. wikipedia.orgthermofisher.com High-resolution mass spectrometry can be used for the identification of complex organic chemicals. univie.ac.at

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of crystalline materials, including the absolute stereochemistry of a molecule. nih.govsciencemuseum.org.ukanton-paar.comwikipedia.orglibretexts.org This method involves obtaining a high-quality crystal of the purified compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to create a 3D map of the electron density and the positions of atoms. nih.govsciencemuseum.org.ukanton-paar.comwikipedia.org While the provided search results confirm the general application and principles of X-ray crystallography for structural determination, including of biological macromolecules and organic compounds, specific data on the X-ray crystal structure of this compound for absolute stereochemistry determination were not explicitly found in the provided snippets. However, the technique is a standard method for this purpose when suitable crystals can be obtained. anton-paar.comlibretexts.org

Advanced Analytical Techniques for Trace Analysis and Purity Assessment of this compound

Ensuring the purity of isolated compounds is critical for accurate characterization and any subsequent studies. Advanced analytical techniques are employed for both purity assessment and trace analysis, which involves detecting and quantifying substances present at very low concentrations.

Chromatographic methods, such as HPLC and gas chromatography (GC), often coupled with mass spectrometry (GC-MS or LC-MS), are fundamental for purity testing and detecting impurities. wikipedia.orgthermofisher.compathogenia.comresearchgate.net These techniques can detect and quantify impurities in a sample. pathogenia.com High-resolution mass spectrometry is also valuable for identifying unknown organic chemicals in complex samples. univie.ac.at

Trace analysis techniques are used to detect elements or compounds at very low levels, sometimes below parts per million (ppm) or even parts per billion (ppb). measurlabs.comresearchgate.netazolifesciences.com Inductively coupled plasma mass spectrometry (ICP-MS) is a sensitive technique used for ultra-trace elemental analysis. univie.ac.atmeasurlabs.comazolifesciences.com Laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) is another method for direct trace element analysis of solid materials. researchgate.net For organic contaminants, techniques like automated thermal desorption-gas chromatography-mass spectrometry (ATD GC-MS) can be used for identification and quantification at picogram quantities. measurlabs.com

Purity analysis can involve determining the particulate content of materials. svarvning.nu While some methods described in the search results pertain to seed purity based on physical characteristics, analytical chemistry techniques are used to assess the chemical purity of a compound like this compound. svarvning.nucgiar.orgcutm.ac.in The percentage purity can be calculated based on the analysis of the sample. cutm.ac.in

Biosynthetic Pathways of Clusin

Investigation of Clusin's Biosynthetic Origin

Investigations into the biosynthetic origin of natural products like this compound often involve tracing the incorporation of labeled precursors into the final compound. This approach helps to elucidate the sequence of biochemical transformations catalyzed by enzymes within living organisms. For compounds structurally related to this compound, proposed biosynthetic pathways have been explored. For instance, studies on combretastatins D, which share structural features with this compound, suggest possible origins from precursors like tyrosine or phenylalanine. beilstein-journals.org One proposed pathway for combretastatins D involves tyrosine as a starting material, undergoing o-phenolic coupling, deamination, reduction, macrolactonization, and further modifications. beilstein-journals.org Another proposed route suggests the conversion of phenylalanine to tyrosine and m-tyrosine, followed by deamination and hydroxylation/deamination steps. beilstein-journals.org While these pathways are proposed for related compounds, they illustrate the types of biochemical transformations that might be relevant to understanding this compound's origin.

Identification and Characterization of Key Biosynthetic Enzymes

The biosynthesis of complex natural products is carried out by specific enzymes or enzyme complexes. Identifying and characterizing these enzymes is crucial for understanding the biochemical steps involved. For many secondary metabolites, including some with structural similarities to this compound, biosynthetic gene clusters (BGCs) encode the necessary enzymes. nih.gov These clusters typically contain genes for core biosynthetic enzymes, such as polyketide synthases (PKS) or nonribosomal peptide synthetases (NRPS), as well as tailoring enzymes that modify the core structure. nih.gov While specific enzymes for this compound biosynthesis are not explicitly detailed in the search results, research on other natural products highlights the types of enzymes commonly involved in similar pathways. For example, studies on pyrimidine (B1678525) nucleoside antibiotics have identified NRPS enzymes responsible for incorporating amino acid building blocks. nih.gov The characterization of these enzymes often involves molecular cloning, DNA sequencing, and functional assays using recombinant proteins. nih.govnih.gov

Isotopic Labeling Studies in Biosynthetic Pathway Delineation

Isotopic labeling is a powerful technique used to delineate biosynthetic pathways. By feeding organisms with precursors enriched with stable isotopes (such as ¹³C, ²H, or ¹⁵N), researchers can track the fate of specific atoms within the synthesized natural product using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govbeilstein-journals.orgrsc.org The pattern of isotope incorporation in the final compound provides direct evidence for the intermediates and transformations involved in its biosynthesis. beilstein-journals.org Historically, this method has been used to determine the biosynthetic origins of individual compounds. nih.gov Recent advancements include mass spectrometry-based parallel stable isotope labeling platforms that can associate metabolite labeling patterns with predicted BGCs, helping to link molecules to their corresponding biosynthetic machinery. nih.govresearchgate.net While specific isotopic labeling studies for this compound were not found, this technique remains a fundamental approach for unraveling the biosynthetic routes of natural products.

Genetic and Molecular Biology Approaches to Biosynthetic Gene Cluster Identification

Genetic and molecular biology approaches are essential for identifying the gene clusters responsible for natural product biosynthesis. Genome sequencing and bioinformatics tools play a significant role in predicting BGCs based on the presence of genes encoding known biosynthetic enzymes. nih.govfrontiersin.org Once putative BGCs are identified, techniques such as gene knockout or overexpression are used to validate their involvement in the production of the target compound. frontiersin.org For example, studies on the cyclic peptide KK-1 identified a BGC containing genes for an NRPS and a transcription factor, and deletion of these genes affected KK-1 production. frontiersin.org Coexpression analysis, which examines the coordinated expression of genes across different conditions, can also help link BGCs and even unclustered regulatory genes to secondary metabolic pathways. nih.gov These approaches provide a genetic basis for understanding how the biosynthesis of compounds like this compound is encoded and regulated.

Chemoenzymatic Synthesis Relevant to Biosynthetic Mimicry and Pathway Reconstruction

Chemoenzymatic synthesis combines chemical and enzymatic steps to synthesize natural products or their analogs. This approach can be used to mimic proposed biosynthetic pathways or reconstruct parts of them in vitro. beilstein-journals.orgbeilstein-journals.orgresearchgate.netresearchgate.net By utilizing characterized biosynthetic enzymes, chemoenzymatic synthesis allows for the controlled execution of specific biochemical transformations, offering an alternative route to compounds that may be difficult to obtain solely through chemical synthesis or isolation from natural sources. researchgate.net This strategy can also be valuable for producing labeled compounds for biosynthetic studies or generating structural variants to explore the substrate specificity of enzymes. researchgate.netbiorxiv.org While direct examples of chemoenzymatic synthesis of this compound were not found, the principles and techniques employed in the chemoenzymatic synthesis of other complex molecules, such as macrocyclic peptides and glycopolymers, are relevant to the potential reconstruction or mimicry of this compound's biosynthetic route. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Synthetic Chemistry of Clusin and Analogues

Approaches to the Total Synthesis of Clusin

Total synthesis of complex natural products like this compound often requires the development of sophisticated strategies to control stereochemistry and form key bonds efficiently. Approaches to the total synthesis of this compound focus on assembling its specific stereochemical configuration and the correct arrangement of its functional groups and ring systems.

Development of Convergent and Stereoselective Syntheses

Convergent synthesis is a strategy that improves the efficiency of multi-step synthesis by preparing several fragments of a complex molecule separately and then combining them in a later stage wikipedia.org. This approach is particularly useful for large and symmetric compounds, allowing for the independent synthesis of different parts of the molecule before their final coupling wikipedia.org. Stereoselective synthesis, on the other hand, focuses on controlling the formation of stereocenters to obtain the desired enantiomer or diastereomer with high purity rsc.orgamazon.comnih.govthieme.de. Achieving high stereoselectivity is paramount in the synthesis of natural products like this compound, as different stereoisomers can exhibit vastly different biological activities. Research in this area involves developing asymmetric reactions and utilizing chiral auxiliaries or catalysts to guide the stereochemical outcome amazon.comnih.govthieme.de. While direct information on convergent and stereoselective total synthesis specifically of this compound is limited in the search results, the principles of these strategies are fundamental to the synthesis of complex chiral molecules like lignans (B1203133), a class of compounds that includes dihydrothis compound researchgate.net.

Strategic Bond Formations and Key Reaction Methodologies

Strategic bond formation involves the deliberate selection and creation of specific bonds within a molecule to simplify the synthesis of complex organic compounds fiveable.mebham.ac.uk. This is a fundamental aspect of retrosynthetic analysis, where chemists work backward from the target molecule to identify key disconnections that lead to readily available starting materials fiveable.mebham.ac.uk. Key reaction methodologies employed in the synthesis of complex natural products include a wide array of transformations, such as carbon-carbon bond formations (e.g., aldol (B89426) reactions, Michael additions, cycloadditions) and the introduction or manipulation of functional groups youtube.comnih.gov. Bonds to heteroatoms like oxygen, nitrogen, sulfur, and phosphorus are often considered strategic disconnections as they can be relatively easy to form bham.ac.uk. The synthesis of complex ring systems, such as those found in this compound, often relies on cascade reactions or intramolecular cyclizations nih.gov. While specific details on the strategic bond formations and key reaction methodologies used in the total synthesis of this compound were not extensively detailed in the search results, the synthesis of related lignans and other complex natural products highlights the importance of reactions like asymmetric Strecker reactions, diastereoselective Michael additions, and intramolecular carbocationic cyclizations in constructing similar molecular skeletons researchgate.net.

Synthesis of this compound Derivatives and Analogues for Research

The synthesis of derivatives and analogues of natural products is a common practice in chemical research to explore structure-activity relationships and identify compounds with improved properties or novel biological activities researchgate.netnih.gov. This involves modifying the structure of the parent compound while retaining or altering its core scaffold.

Rational Design and Structural Modification Strategies for Chemical Exploration

Rational design of this compound derivatives and analogues involves using the known structure of this compound as a starting point and making targeted modifications to specific parts of the molecule. This can be guided by computational studies, understanding of potential binding interactions with biological targets, or by exploring variations of functional groups and substituents nih.govchalmers.se. Structural modification strategies can include altering side chains, changing the oxidation state of certain atoms, introducing new functional groups, or modifying the ring system nih.govupc.edunih.gov. These modifications aim to influence properties such as solubility, stability, and biological activity nih.gov. For example, modifying the reducing end groups of natural polymers like cellulose (B213188) has been explored to alter their properties upc.edunih.gov.

Diversity-Oriented Synthesis Applied to this compound-Related Scaffolds

Diversity-oriented synthesis (DOS) is a strategy focused on generating collections of structurally diverse small molecules to cover a wide area of chemical space nih.govbeilstein-journals.orgcam.ac.uk. This approach is particularly valuable in drug discovery and chemical genetics for identifying novel bioactive compounds nih.gov. Applying DOS to this compound-related scaffolds would involve developing synthetic routes that can diverge to produce a variety of structures based on the core this compound framework beilstein-journals.orgrsc.org. This can be achieved through strategies like using a common intermediate that can be channeled into different reaction pathways or employing multi-component reactions that allow for the incorporation of diverse building blocks nih.govrsc.org. The goal is to create a library of compounds with variations in their molecular shape, ring structures, and functional group arrangements cam.ac.uk.

Semi-Synthesis from Natural Precursors for Structural Diversification

Semi-synthesis, or partial chemical synthesis, utilizes compounds isolated from natural sources as starting materials for the production of novel compounds wikipedia.orgscripps.edu. This approach is often preferred for complex natural products where total synthesis may be challenging or less cost-effective wikipedia.org. By starting with a naturally occurring precursor that already contains a significant portion of the target molecule's structure, the number of synthetic steps required can be reduced wikipedia.org. Semi-synthesis allows for structural diversification by chemically modifying the isolated natural product wikipedia.org. This can involve introducing new functional groups, altering existing ones, or coupling the natural precursor with synthetic fragments wikipedia.orgnih.gov. This strategy is useful for generating analogues and derivatives that may not be easily accessible through total synthesis or direct isolation from natural sources nih.gov. For example, semi-synthesis has been used to modify natural products like paclitaxel (B517696) and artemisinin (B1665778) to improve their properties wikipedia.org.

Molecular and Cellular Mechanism of Action of Clusin

Investigation of Clusin's Direct Molecular Targets

To understand the biological effects of this compound, the first critical step is to identify its direct molecular targets within the cell. Covalent drugs, for instance, form irreversible bonds with specific sites on proteins, inhibiting their function. youtube.com Techniques such as affinity chromatography, chemical proteomics, and genetic screening approaches would be instrumental in isolating and identifying proteins that physically interact with this compound. Computational modeling and docking studies could also predict potential binding sites on various macromolecules, guiding experimental validation. A comprehensive map of this compound's direct targets would provide the foundational knowledge for understanding its broader cellular effects.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Once direct molecular targets are identified, the next step is to determine how this compound's interaction with these targets affects intracellular signaling pathways. nih.gov Cells utilize a complex network of signaling cascades to respond to external and internal stimuli, regulating processes like growth, differentiation, and metabolism. nih.govlongdom.org Key signaling pathways that are often investigated include the mitogen-activated protein kinase (MAPK) pathway, the JAK/STAT pathway, and pathways involving second messengers like cAMP and Ca2+. nih.govnih.gov By treating cells with this compound and analyzing the phosphorylation status of key signaling proteins or the expression of downstream target genes, researchers could map the specific pathways that are either activated or inhibited by the compound.

Enzyme Kinetics and Inhibition Studies for this compound

If this compound is found to target an enzyme, detailed kinetic studies would be essential to characterize the nature of this interaction. khanacademy.orgnih.gov Enzyme inhibition can be competitive, noncompetitive, or uncompetitive, each with a distinct effect on the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax). fiveable.melibretexts.org By measuring the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and this compound, researchers can determine the type of inhibition and the inhibitor constant (Ki), which quantifies the potency of the inhibitor. nih.govresearchgate.net These studies are crucial for understanding how this compound affects enzyme function at a quantitative level.

Receptor Binding and Ligand-Target Interaction Profiling

Should this compound's target be a cell surface or intracellular receptor, characterizing the binding affinity and kinetics is paramount. wikipedia.org Ligand-receptor interactions are fundamental to cellular communication. longdom.org Radioligand binding assays or surface plasmon resonance (SPR) could be employed to measure the affinity (dissociation constant, Kd) of this compound for its receptor. youtube.com These studies would reveal the strength of the interaction and provide insights into the specificity of this compound for its target. wikipedia.orgnih.gov Further structural biology studies, such as X-ray crystallography or cryo-electron microscopy, could reveal the precise molecular interactions at the binding site, informing the design of more potent or selective derivatives. mdpi.com

Structure Activity Relationship Sar Studies of Clusin

Design and Synthesis of Clusin Analogues for Comprehensive SAR Probing

A key step in SAR studies is the design and synthesis of a series of analogues of the parent compound, in this case, this compound. This involves making targeted structural modifications to different parts of the this compound molecule to probe the impact of specific functional groups, substituents, and structural features on its biological activity gardp.orgrsc.orgnih.govkcl.ac.uksioc-journal.cn. The design process is often guided by initial biological assay results and computational predictions. Various synthetic strategies would be employed to access these modified structures.

Content Inclusion: While specific data for this compound analogues is not available, this section would typically include:

Rationale for choosing specific modification sites on the this compound scaffold.

Synthetic routes and methodologies developed for the preparation of key analogues.

Structures of representative this compound analogues synthesized for SAR exploration.

Detailed Research Findings: No specific detailed research findings on the synthesis of this compound analogues for SAR were found in the provided search results.

Data Tables: No data tables detailing the synthesis of this compound analogues for SAR were found.

High-Throughput Screening Assays for Activity Profiling and Lead Identification

High-Throughput Screening (HTS) is a widely used technique in the early stages of drug discovery to rapidly assess the biological activity of large libraries of compounds against a specific target or pathway nih.govevotec.comlabkey.combmglabtech.com. HTS assays would be employed to screen this compound and its synthesized analogues to identify those exhibiting the desired biological activity. This process helps in profiling the activity of different analogues and identifying potential lead compounds for further optimization evotec.comlabkey.com.

Content Inclusion: This section would typically cover:

Description of the biological assay(s) used to evaluate the activity of this compound and its analogues.

Details of the HTS setup and methodology.

Initial screening results and hit identification criteria.

Detailed Research Findings: No specific detailed research findings on HTS of this compound or its analogues were found in the provided search results.

Data Tables: No data tables presenting HTS results for this compound or its analogues were found.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate structural descriptors of compounds with their biological activity mdpi.comigi-global.comresearchgate.netsiftdesk.orgsiftdesk.org. For this compound analogues, QSAR models could be built using their chemical structures and the biological activity data obtained from assays. These models can help in identifying the key structural features that contribute to activity and predict the activity of new, unsynthesized analogues mdpi.comresearchgate.netsiftdesk.org.

Content Inclusion: This section would typically discuss:

Selection of relevant molecular descriptors for this compound analogues.

QSAR methodologies applied (e.g., multiple linear regression, machine learning algorithms).

Development and validation of QSAR models.

Interpretation of the QSAR models to understand the structural requirements for activity.

Detailed Research Findings: No specific detailed research findings on QSAR modeling of this compound analogues were found in the provided search results.

Data Tables: No data tables presenting QSAR models or their statistical parameters for this compound analogues were found.

Molecular Docking and Computational Chemistry in SAR Elucidation

Molecular docking and other computational chemistry techniques play a significant role in understanding the interactions between a ligand (like this compound or its analogues) and its biological target at the molecular level mdpi.comresearchgate.netpensoft.netfrontiersin.org. These methods can predict the binding mode and affinity of compounds, providing insights into how structural modifications affect binding and activity researchgate.netpensoft.net. For this compound, computational studies could help elucidate its potential mechanism of action and guide the design of improved analogues.

Content Inclusion: This section would typically include:

Description of the putative biological target(s) of this compound.

Methodology for molecular docking simulations.

Analysis of predicted binding poses and interactions between this compound analogues and the target.

Application of other computational methods (e.g., molecular dynamics, quantum mechanics) to complement SAR studies.

Detailed Research Findings: No specific detailed research findings on molecular docking or computational chemistry studies for this compound SAR were found in the provided search results.

Data Tables: No data tables presenting molecular docking scores or interaction profiles for this compound or its analogues were found.

Influence of Stereochemistry and Conformational Dynamics on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, and conformational dynamics, the movement and flexibility of a molecule, can significantly impact its biological activity ucl.ac.uknih.govbeilstein-journals.orgmdpi.com. For a chiral molecule like this compound, different stereoisomers may exhibit different potencies or even different pharmacological profiles beilstein-journals.orgmdpi.com. Understanding the preferred conformations and flexibility of this compound and its analogues is crucial for rational drug design nih.govmdpi.com.

Content Inclusion: This section would typically discuss:

Identification of chiral centers and possible stereoisomers of this compound.

Evaluation of the biological activity of different stereoisomers.

Analysis of the conformational preferences and flexibility of this compound and its analogues using experimental or computational methods.

Correlation between stereochemistry, conformation, and biological activity.

Detailed Research Findings: No specific detailed research findings on the influence of stereochemistry and conformational dynamics on the biological activity of this compound were found in the provided search results. While the PubChem entry mentions stereocenters cdutcm.edu.cn, specific studies linking these to biological activity for this compound were not found.

Data Tables: No data tables presenting biological activity data for different stereoisomers or conformational analysis data for this compound were found.

Preclinical Biological Evaluation of Clusin

In Vitro Pharmacological Profiling in Disease-Relevant Cellular Models

In vitro studies have explored some biological activities of Clusin, although direct profiling in cellular models specifically designed for major human diseases appears limited in the available literature. Research has reported on its effects in the context of pesticidal properties and enzyme inhibition.

This compound has demonstrated phytotoxic activity. In assays against Agrostis stolonifera, this compound showed a ranking of 3, indicating 50% inhibition of seed germination. scirp.orgscirp.org Against Lemna paucicostata (duckweed), this compound exhibited an IC50 value of 45 µM. scirp.orgscirp.org

Fungicidal activity of this compound has also been evaluated. At a concentration of 100 µM, this compound showed fungicidal activity against the strawberry anthracnose pathogen Colletotrichum fragariae. scirp.orgscirp.org

In contrast to some other lignans (B1203133) from Piper cubeba, this compound was found to be inactive in larvicidal assays against Aedes aegypti larvae at a concentration of 100 ppm. scirp.orgscirp.org

A significant in vitro finding for (-)-Clusin is its potent and selective inhibitory activity against cytochrome P450 3A4 (CYP3A4). acs.orgresearchgate.netresearchgate.net CYP3A4 is a major enzyme involved in the metabolism of a large proportion of therapeutic drugs. wjpsonline.com (-)-Clusin demonstrated an IC50 value of 1.0 µM against CYP3A4. acs.orgresearchgate.netresearchgate.net Further studies characterized (-)-Clusin as a potent mechanism-based inactivator of CYP3A4, with apparent KI and kinact values of 0.082 µM and 0.253 min-1, respectively. researchgate.net This suggests that this compound can cause time-dependent and potentially irreversible inhibition of CYP3A4 activity. researchgate.net

Evaluation of this compound for cytotoxic activities against a panel of five human cancer cell lines (A-549, SMMC-7721, HL-60, MCF-7, and SW-480) did not show significant inhibitory activity for this compound itself in one reported study, although another compound tested in the same study did show weak activity against MCF-7 cells. researchgate.net

Table 1: Summary of In Vitro Activities of this compound

| Activity Type | Model/Target | Result/Value | Concentration/Conditions | Source |

| Phytotoxicity | Agrostis stolonifera | 50% germination inhibition | Not specified (Ranking 3) | scirp.orgscirp.org |

| Phytotoxicity | Lemna paucicostata | IC50 = 45 µM | Not specified | scirp.orgscirp.org |

| Fungicidal Activity | Colletotrichum fragariae | Active | 100 µM | scirp.orgscirp.org |

| Larvicidal Activity | Aedes aegypti larvae | Inactive | 100 ppm | scirp.orgscirp.org |

| Enzyme Inhibition | Human CYP3A4 | IC50 = 1.0 µM | In vitro | acs.orgresearchgate.netresearchgate.net |

| Enzyme Inactivation | Human CYP3A4 | KI = 0.082 µM, kinact = 0.253 min-1 | In vitro (Mechanism-based inactivation) | researchgate.net |

| Cytotoxicity | Human cancer cell lines (A-549, SMMC-7721, HL-60, MCF-7, SW-480) | No significant activity | Not specified | researchgate.net |

In Vivo Efficacy Studies in Established Preclinical Animal Models

Preclinical Pharmacokinetic (ADME) Characterization of this compound

Preclinical pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) characterization is essential for understanding how an organism handles a compound. For this compound, the most prominent finding related to ADME is its significant interaction with the metabolic enzyme CYP3A4.

As detailed in the in vitro section, (-)-Clusin is a potent inhibitor and mechanism-based inactivator of human CYP3A4. acs.orgresearchgate.netresearchgate.netresearchgate.net This characteristic has important implications for its metabolism and potential to affect the metabolism of other co-administered drugs that are CYP3A4 substrates.

Indirect evidence of this compound's impact on metabolism in vivo comes from a study in rats where a methanolic extract of Piper cubeba fruits, containing this compound, was administered alongside Pioglitazone, a known CYP3A4 substrate. wjpsonline.com The study observed an increase in the oral bioavailability of Pioglitazone in rats pre-treated with the extract, suggesting that compounds within the extract, including this compound, inhibited the metabolism of Pioglitazone likely through CYP3A4 inhibition. wjpsonline.com

Some predicted pharmacokinetic properties for this compound (specifically CID 44575537) are available from databases. These predicted values offer potential insights into its ADME profile:

Table 2: Predicted Pharmacokinetic Properties of this compound (CID 44575537)

| Property | Predicted Value | Source (Predicted) |

| Caco-2 Permeability | -4.787 | acs.org |

| MDCK Permeability | 3.91E-05 | acs.org |

| Human Intestinal Absorption | 0.047 | acs.org |

| Plasma Protein Binding | 96.04% | acs.org |

| Clearance (Rat) | 12.094 mL/min/kg | acs.org |

These predicted values suggest moderate to low permeability and absorption, high plasma protein binding, and moderate clearance in rats. However, it is crucial to note that these are computational predictions and require experimental validation.

Pharmacodynamic Characterization and Identification of Preclinical Biomarkers

Pharmacodynamic (PD) characterization focuses on the biochemical and physiological effects of a compound and its mechanism of action. For this compound, the most well-defined pharmacodynamic effect identified in the provided search results is its inhibitory effect on CYP3A4 enzyme activity. acs.orgresearchgate.netresearchgate.netresearchgate.net This inhibition, particularly the mechanism-based inactivation, directly impacts the metabolic capacity of this enzyme. researchgate.net

Preclinical biomarkers for this compound's pharmacodynamic effect would ideally measure the extent of CYP3A4 inhibition in vivo. In the rat study with Piper cubeba extract and Pioglitazone, the plasma concentration of Pioglitazone served as an indirect preclinical biomarker, where elevated levels indicated reduced metabolism likely due to CYP3A4 inhibition by the extract components, including this compound. wjpsonline.com Direct measurement of CYP3A4 activity in liver microsomes or hepatocytes isolated from treated animals, or monitoring the metabolic ratio of a specific CYP3A4 probe substrate in vivo, could serve as more direct preclinical pharmacodynamic biomarkers for this compound's inhibitory effect on this enzyme.

Beyond CYP3A4 inhibition, specific pharmacodynamic effects of isolated this compound in disease-relevant contexts and corresponding biomarkers have not been clearly elucidated in the provided search results.

Investigation of this compound's Modulatory Role in Specific Disease Pathways

This compound's primary demonstrated modulatory role in biological pathways, based on the provided information, is its significant impact on drug metabolism mediated by CYP3A4. scribd.comacs.orgresearchgate.netresearchgate.netwjpsonline.comresearchgate.net By inhibiting this key enzyme, this compound can modulate the pharmacokinetics of numerous drugs and potentially endogenous substrates that are metabolized by CYP3A4. This modulation can affect the exposure levels of these substances, thereby indirectly influencing the biological pathways they act upon. This is particularly relevant in the context of potential herb-drug interactions if this compound were to be consumed concurrently with CYP3A4 substrate medications. wjpsonline.com

In the context of its pesticidal activities, molecular docking analysis suggested that this compound's mechanism might involve interaction with UDP-N-acetylglucosamine pyrophosphorylase, an enzyme critical for chitin (B13524) synthesis. scirp.orgscirp.org Chitin synthesis is a vital pathway in insects and some fungi, and its modulation can lead to pesticidal effects. scirp.orgscirp.org While this is a reported modulatory role in a biological system, it is not a direct modulation of a human disease pathway.

Advanced Research Methodologies and Future Directions in Clusin Research

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Clusin Research

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive, large-scale analyses of biological systems at the molecular level. nih.govnih.govuninet.edu Genomics studies the entire genome, while transcriptomics examines RNA, proteomics analyzes proteins, and metabolomics investigates metabolites. nih.govuninet.edu These approaches enable a detailed view of biological systems, facilitate the identification of novel biomarkers, and contribute to the understanding of complex molecular interactions. nih.govnih.gov Integrating data from different omics levels, such as genomics, transcriptomics, and proteomics, can uncover functional insights and interactions between metabolic pathways. nih.gov Sophisticated bioinformatics pipelines are required to handle the complexity and volume of omics data, integrating various tools and databases for analysis and interpretation. nih.gov

The integration of omics technologies could be valuable in this compound research to elucidate its biological effects and mechanisms of action. For instance, metabolomics could identify metabolic pathways modulated by this compound, while proteomics could reveal protein targets or affected protein networks. uninet.edu Transcriptomics could show changes in gene expression induced by this compound exposure. Combining these omics datasets could provide a holistic understanding of how this compound interacts with biological systems. However, specific research findings detailing the application of genomics, proteomics, or metabolomics to study this compound were not found in the provided search results.

Development of Novel Chemical Probes and Biosensors for this compound Biology

Chemical probes are selective, highly validated research tools used to decipher the biology of their targets. eubopen.org They are valuable in phenotypic assays and can serve as starting points for medicinal chemistry efforts. eubopen.org Biosensors are devices that combine a biological recognition element with a transducer to detect specific biological molecules. chemcu.org Fluorescent small organic probes are increasingly important for the detection and imaging of biological signaling molecules due to their selectivity, sensitivity, and suitability for real-time analysis. rsc.org

The development of novel chemical probes and biosensors for this compound would be instrumental in understanding its specific biological interactions and cellular localization. A this compound-specific chemical probe could help identify its direct protein targets or binding partners within cells. A biosensor could be designed to detect and quantify this compound in biological samples or monitor its cellular uptake and distribution in real-time. While the search results discuss the development and application of chemical probes and biosensors in general biological research and drug discovery, there is no information regarding the development of specific probes or biosensors for this compound.

Challenges and Opportunities in this compound-Derived Drug Discovery and Development

For a compound like this compound, derived from a natural source nih.gov, the challenges in drug discovery and development could include isolating and synthesizing sufficient quantities, ensuring batch-to-batch consistency, and rigorously characterizing its pharmacological profile. Identifying and validating specific biological targets for this compound's observed activities would be crucial but potentially challenging. Opportunities lie in utilizing advanced techniques discussed earlier, such as omics integration to understand its biological impact comprehensively, and chemoinformatics/AI to design improved analogs or predict potential off-targets. The vast amount of chemical and biological data available in public repositories could also facilitate research on natural product-derived compounds like this compound. frontiersin.org

Future Research Trajectories and Unexplored Biological Applications of this compound

Future research on this compound could explore its potential in various unexplored biological applications, guided by a deeper understanding of its mechanisms of action. Integrating multi-omics data could reveal novel pathways or biological processes influenced by this compound, suggesting new therapeutic avenues. nih.govnih.govuninet.edu Leveraging chemoinformatics and AI could lead to the discovery of optimized this compound derivatives with enhanced potency, selectivity, or pharmacokinetic properties for specific applications. nih.govmdpi.com The development of specific chemical probes for this compound would enable detailed studies of its cellular targets and distribution, providing insights for targeted delivery or understanding its effects in complex biological environments. eubopen.org

Given the general potential of natural products in drug discovery, future research could investigate this compound's activity in disease areas beyond any traditionally associated uses, potentially identified through high-throughput screening or in silico predictions based on its structural features. researchgate.netmdpi.com Exploring its interactions with the microbiome, given its plant origin, could also be a fruitful area of research. researchgate.net Ultimately, the future trajectory of this compound research hinges on applying advanced methodologies to comprehensively understand its biological profile, overcome development challenges, and identify novel, scientifically validated applications.

Q & A

Q. Table 1: Comparison of Characterization Techniques

| Technique | Key Application | Limitations |

|---|---|---|

| NMR | Structural elucidation | Limited to soluble compounds |

| X-ray | Absolute configuration | Requires high-quality crystals |

| HRMS | Molecular formula confirmation | Does not resolve isomers |

Advanced: How can researchers resolve contradictions in reported bioactivity or mechanism of action for this compound across studies?

Answer:

Contradictions often arise from variability in experimental design or contextual factors. Methodological strategies include:

- Dose-Response Reproducibility : Standardize dosage ranges across cell lines or model organisms to isolate concentration-dependent effects .

- Meta-Analysis : Aggregate data from independent studies to identify trends or confounding variables (e.g., solvent choice, assay temperature) .

- Orthogonal Assays : Validate findings using complementary methods (e.g., in vitro enzyme inhibition paired with in silico docking simulations) .

- Context-Specific Controls : Include tissue-specific or pathway-specific controls to account for biological variability .

Basic: What are the critical considerations for designing in vivo experiments to evaluate this compound's pharmacokinetics?

Answer:

Key factors include:

- Animal Model Selection : Species-specific metabolic pathways may alter this compound’s bioavailability. Rodents are common, but zebrafish offer high-throughput alternatives .

- Dosing Regimen : Use pharmacologically relevant concentrations derived from in vitro IC50 values and adjust for body surface area .

- Toxicokinetic Parameters : Monitor plasma half-life, clearance rates, and organ-specific accumulation via LC-MS/MS .

- Ethical Compliance : Adhere to institutional guidelines for humane endpoints and sample sizes justified by power analysis .

Advanced: How can researchers address inconclusive data in this compound’s mechanism of action studies?

Answer:

Inconclusive results necessitate iterative hypothesis-testing frameworks:

- Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic datasets to identify correlated pathways (e.g., CRISPR screens for gene clusters affected by this compound) .

- Chemical Probes : Use structurally analogous compounds to isolate functional groups responsible for activity .

- Dynamic Modeling : Develop kinetic models to simulate this compound’s interaction with target proteins under varying cellular conditions .

Basic: What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in cell-based assays?

Answer:

- Nonlinear Regression : Fit dose-response curves using the Hill equation to calculate EC50/IC50 values .

- ANOVA with Post Hoc Tests : Compare multiple treatment groups while controlling for type I errors (e.g., Tukey’s HSD) .

- Quality Control Metrics : Include Z’-factor calculations to validate assay robustness and minimize false positives .

Advanced: What strategies enhance the reproducibility of this compound’s synthesis protocols across laboratories?

Answer:

- Detailed Reaction Logs : Report exact conditions (e.g., solvent purity, stirring rate, inert atmosphere) to minimize batch variability .

- Intermediate Characterization : Validate synthetic intermediates via FTIR and HPLC at each step to ensure reaction fidelity .

- Collaborative Validation : Share samples with independent labs for cross-verification of purity and yield .

Basic: How should researchers formulate hypotheses about this compound’s potential off-target effects?

Answer:

- Chemoproteomic Profiling : Use activity-based protein profiling (ABPP) to identify unintended binding partners .

- Structural Bioinformatics : Perform homology modeling against databases like ChEMBL to predict off-target kinases or GPCRs .

Advanced: What frameworks guide the prioritization of this compound derivatives for structure-activity relationship (SAR) studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.